molecular formula C11H18N2O4 B7890318 Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans

Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans

Cat. No.: B7890318
M. Wt: 242.27 g/mol
InChI Key: YDGKPNUYHUQQDS-YUMQZZPRSA-N
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Description

Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans (CAS: 1250994-08-1; alternative CAS: 1824433-47-7) is a bicyclic organic compound featuring a pyrrolo[3,4-b]morpholine core modified with a tert-butyl carbamate group and a 3-oxo substitution. Its molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of 242.27 g/mol. The trans configuration indicates specific stereochemical arrangements of substituents on the bicyclic system, which are critical for its physicochemical and biological properties. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeted therapies.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKPNUYHUQQDS-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-08-1
Record name rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The compound’s stereochemistry and substitution patterns differentiate it from analogs. Key comparisons include:

Compound CAS Number Molecular Formula Substituents/Modifications Key Features References
Target Compound 1250994-08-1 / 1824433-47-7 C₁₁H₁₈N₂O₄ 3-oxo, trans configuration High polarity due to oxo group; stereospecific interactions
tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate 138027-02-8 C₁₁H₂₀N₂O₃ cis configuration Reduced steric hindrance; altered solubility profile
tert-Butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate 1383428-22-5 C₁₁H₂₀N₂O₃ Stereospecific (4aR,7aR) configuration Potential for chiral applications in asymmetric synthesis
tert-Butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate 1358783-18-2 C₁₈H₂₆N₂O₃ 4-benzyl substitution Increased lipophilicity (LogP ~2.5); bulkier substituent

Key Observations :

  • 3-Oxo Group: The presence of the 3-oxo group in the target compound enhances hydrogen-bonding capacity compared to non-oxo analogs (e.g., QM-7546), likely improving solubility in polar solvents.
  • Stereochemistry : The trans configuration imposes distinct spatial constraints compared to cis isomers (e.g., HB-3477), affecting binding affinity in enzyme-inhibitor complexes.
  • Substituent Effects : The benzyl-substituted analog (CAS: 1358783-18-2) exhibits higher molecular weight (318.42 g/mol) and lipophilicity, making it more suitable for membrane permeability in drug design.

Physicochemical Properties :

  • Stability : The tert-butyl carbamate group in all analogs enhances stability under basic conditions, a common feature in protecting-group strategies.

Biological Activity

Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans, is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure contributes to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 226.27 g/mol
  • SMILES : CC(C)(C)OC(=O)N1C[C@H]2C@HOCC(=O)N2

Biological Activity Overview

The biological activity of Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has not been extensively documented in the literature. However, its structural features suggest potential interactions with various biological targets.

1. Antimicrobial Activity

Several pyrrole derivatives have shown promising antimicrobial properties. Given that Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate contains a pyrrole-like structure, it may exhibit similar activities. Research indicates that pyrrole derivatives can inhibit the growth of various pathogens, including bacteria and fungi .

CompoundActivityReference
Pyrrole DerivativesAntibacterial
Pyrrole DerivativesAntifungal

2. Anticancer Potential

Pyrrole-containing compounds are often explored for their anticancer properties due to their ability to interfere with cellular processes. While specific studies on Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate are lacking, related compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate could potentially exhibit similar inhibitory effects .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on pyrrole derivatives:

  • Mechanisms of Action : The mechanisms by which these compounds exert their biological effects typically involve interaction with specific receptors or enzymes.
  • Therapeutic Applications : Potential applications include treatment for infections, cancer therapy, and neurodegenerative disease management.

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